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Introduction

ML162 is a small molecule that has been widely utilized in preclinical research as a potent
inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid
peroxidation. Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), a
key enzyme in the ferroptosis pathway, recent evidence has brought new insights into its
mechanism of action. This document provides a detailed overview of the in vivo applications of
ML162, its significant limitations, and protocols for its use in experimental settings. A critical
consideration for researchers is the emerging evidence suggesting that ML162 may not directly
inhibit GPX4 but rather targets another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1]
[2][3] This has important implications for the interpretation of past studies and the design of
future experiments.

Mechanism of Action

ML162 was first identified as a covalent inhibitor of GPX4, an enzyme that reduces lipid
hydroperoxides and protects cells from ferroptosis.[4][5] By inhibiting GPX4, ML162 was
thought to lead to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering
iron-dependent ferroptotic cell death.

However, more recent studies have challenged this model. Research published in 2023
demonstrated that ML162, along with another commonly used ferroptosis inducer RSL3, did
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not directly inhibit the enzymatic activity of recombinant GPX4.[1][2] Instead, these compounds
were found to be efficient inhibitors of TXNRDZ1.[1][2][3] Inhibition of TXNRD1 can also induce a
form of cell death that is sensitive to ferroptosis inhibitors like ferrostatin-1. Therefore, it is
crucial to consider that the in vivo effects observed with ML162 may be mediated, at least in
part, by its interaction with TXNRD1.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10149367/
https://pubmed.ncbi.nlm.nih.gov/37087975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149367/
https://pubmed.ncbi.nlm.nih.gov/37087975/
https://www.researchgate.net/publication/370082592_The_ferroptosis_inducing_compounds_RSL3_and_ML162_are_not_direct_inhibitors_of_GPX4_but_of_TXNRD1
https://www.benchchem.com/product/b15604667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cytosol

NADPH Thioredoxin (Oxidized) ]

Recently Identified Target

Cell Membrane
Y
Polyunsaturated \
Fatty Acids (PUFAs) TR
ROS, Iron

y \{ )\

L] VYOV Y Y VOV VYV Y VYV VOV VRV

4
Lipid Peroxidation Previeusly-Praposed-Target [ NADP+ Thioredoxin (Reduced) ]
I
I
I
I
i
I
| Reduces Lipid Peroxides
| (indirectly)
|
i
! \ \{
I
1
GSH ! 4( Lipid Hydroperoxides
1
I
i
I
I
1
I
1
I
|
1
\ A
L

g

. |

\J

Non-toxic
GSSG Lipid Alcohols

Ferroptosis

Click to download full resolution via product page

Figure 1: Signaling pathway of ferroptosis induction by ML162.
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In Vivo Applications

Despite the evolving understanding of its precise molecular target, ML162 remains a valuable
tool for studying the consequences of ferroptosis induction in vivo. Its primary application has
been in cancer research, where inducing ferroptosis is a potential therapeutic strategy.
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Application Area

Animal Model

Key Findings Reference(s)

Glioblastoma

Mouse xenograft

models

ML162 demonstrated

the ability to induce
ferroptosis in

glioblastoma cells. 6]
Astrocyte-like glioma

cells showed

particular vulnerability

to GPX4 inhibition.

Head and Neck

Cancer

In vitro studies with
potential for in vivo

translation

ML162 induces
ferroptosis in head
and neck cancer cells
to varying degrees,
suggesting a potential

therapeutic avenue.

Neurodegenerative

Diseases

Various in vitro and in

vivo models

Ferroptosis is
implicated in the
pathogenesis of
several
neurodegenerative
diseases. While
ML162 is used to [7]
study these
mechanisms,
ferroptosis inhibitors
are the desired
therapeutic strategy in

this context.

General Cancer

Research

Zebrafish models

A nanobody inhibitor [8]
of GPX4, with a better
safety profile than

ML162, was shown to
impair zebrafish

dorsal organizer

formation, a
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phenotype
comparable to gpx4b
gene knockout. This
highlights the potential
of targeting this

pathway in vivo.

Limitations and Challenges

The translation of ML162 from a laboratory tool to a clinical candidate is hampered by several

significant limitations.
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Implication for In

Limitation Description . . Reference(s)
Vivo Studies
ML162 has low )
) o Unpredictable and
bioavailability and ) ) )
o - inconsistent effects in

metabolic instability, )

Poor animal models.

Pharmacokinetics

making it difficult to
achieve and maintain
therapeutic

concentrations in vivo.

[5]i8]

Difficult to establish a
clear dose-response

relationship.

Weak Selectivity &
Off-Target Effects

The chloroacetamide
"warhead" in ML162 is
reactive and can bind
to other proteins
besides its intended
target. The recent
identification of
TXNRD1 as a primary
target underscores

this lack of specificity.

Observed phenotypes
may not be solely due
to the intended
mechanism of action,
- [1][2][8]
complicating data
interpretation.
Potential for

unforeseen toxicity.

Toxicity

The non-specific
reactivity of ML162

can lead to toxicity in

High doses required
to achieve efficacy
may be accompanied

by unacceptable

Contested Mechanism

of Action

Vivo. toxicity, limiting the
therapeutic window.
o Conclusions from
The shift in ) )
] studies assuming
understanding from a
] GPX4 as the sole
primary GPX4

inhibitor to a TXNRD1
inhibitor requires re-
evaluation of previous

findings.

target may need to be
- [1]1[2][3]1[°]
revisited. Future
studies must account
for the inhibition of

TXNRD1.
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Experimental Protocols

Below are generalized protocols for in vivo studies using ML162. Note: These are starting
points and must be optimized for specific animal models and experimental questions. Given the
limitations of ML162, careful consideration of vehicle selection, administration route, and
toxicity monitoring is essential.

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft
Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of ML162 in a
subcutaneous xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604667#in-vivo-applications-and-limitations-of-
ml162]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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